molecular formula C6H14N2O B8366329 N',N'-dimethylisobutyrohydrazide

N',N'-dimethylisobutyrohydrazide

Cat. No.: B8366329
M. Wt: 130.19 g/mol
InChI Key: ZWHBPXYBWWPXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N'-Dimethylisobutyrohydrazide is a hydrazide derivative characterized by a dimethyl substitution on the terminal nitrogen atoms (N') of the hydrazine backbone and an isobutyryl (2-methylpropanoyl) acyl group. Its structure can be represented as (CH₃)₂NNHCOCH(CH₃)₂. The compound belongs to a class of hydrazides, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N',N',2-trimethylpropanehydrazide

InChI

InChI=1S/C6H14N2O/c1-5(2)6(9)7-8(3)4/h5H,1-4H3,(H,7,9)

InChI Key

ZWHBPXYBWWPXGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hydrazide Derivatives

Structural and Functional Group Variations

N'-Methyl-N'-phenylacetohydrazide (C₉H₁₂N₂O)
  • Structure : Features a phenyl group on one N' and a methyl group on the other, with an acetyl (CH₃CO) acyl group.
  • Electronic Effects: The electron-withdrawing acetyl group may decrease nucleophilicity at the hydrazide nitrogen compared to the electron-donating isobutyryl group .
N'-((2-Hydroxynaphthalen-1-yl)methylene)isobutyrohydrazide
  • Structure : Contains a hydroxynaphthylidene substituent and an isobutyroyl group.
  • Key Differences: Conformational Rigidity: The planar naphthylidene group imposes rigidity, as evidenced by bond angles (e.g., C(11)–N(1)–N(2) = 114.6°) and torsional parameters (N(1)–N(2)–C(12)–O(1) = ~179°), which differ from flexible aliphatic dimethyl groups . Hydrogen Bonding: The hydroxyl group enables intermolecular hydrogen bonding, enhancing crystallinity compared to the non-polar dimethyl groups in the target compound .
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide (C₁₄H₁₀N₄O₅)
  • Structure : Features nitro-substituted benzylidene and benzohydrazide groups.
  • Key Differences: Electron-Deficient Character: Nitro groups reduce electron density on the hydrazide core, increasing susceptibility to nucleophilic attack compared to the electron-rich dimethylisobutyrohydrazide .

Physicochemical Properties

Compound Molecular Weight Acyl Group Substituents Predicted pKa
N',N'-Dimethylisobutyrohydrazide ~158.2 g/mol Isobutyryl N',N'-dimethyl ~8.8
N'-Methyl-N'-phenylacetohydrazide 164.2 g/mol Acetyl N'-methyl, N'-phenyl N/A
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide 314.3 g/mol Benzoyl (nitro) Nitrobenzylidene N/A
  • Lipophilicity : The branched isobutyryl group in the target compound enhances lipophilicity compared to linear acyl derivatives, improving membrane permeability .
  • Solubility : Dimethyl substitution reduces hydrogen-bonding capacity, decreasing water solubility relative to hydroxynaphthylidene analogs .

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